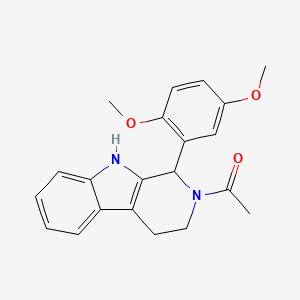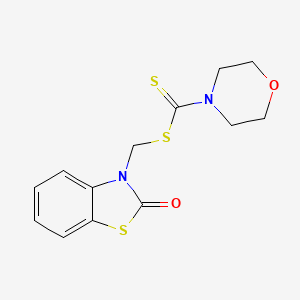
2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmaline, is a naturally occurring beta-carboline alkaloid found in the seeds of Peganum harmala, a plant commonly used in traditional medicine. Harmaline has been the subject of extensive scientific research due to its potential therapeutic applications in various fields, including neuroscience, pharmacology, and oncology.
Mechanism of Action
Harmaline exerts its effects through various mechanisms, including the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. Harmaline has also been shown to interact with various ion channels and receptors in the brain, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects
Harmaline has been shown to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the induction of oxidative stress, and the inhibition of cell proliferation. Harmaline has also been shown to exhibit anticonvulsant and sedative effects.
Advantages and Limitations for Lab Experiments
Harmaline has several advantages for use in laboratory experiments, including its availability, low cost, and ease of synthesis. However, 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline also has several limitations, including its toxicity and potential side effects, which must be carefully considered when designing experiments.
Future Directions
There are several potential future directions for research on 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, including the development of novel therapeutic agents for the treatment of neurological disorders, the investigation of 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline's potential as an antitumor agent, and the exploration of 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline's effects on other biological systems, such as the immune system. Further research is needed to fully understand the potential therapeutic applications of 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline and to develop safe and effective treatments based on its properties.
Synthesis Methods
Harmaline can be synthesized through various methods, including extraction from the seeds of Peganum harmala and chemical synthesis. The chemical synthesis of 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves the condensation of 2,5-dimethoxyphenylacetonitrile with N,N-dimethyltryptamine followed by reduction with sodium borohydride.
Scientific Research Applications
Harmaline has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to modulate the activity of the cerebellum, a brain region involved in motor coordination and learning. In pharmacology, 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. In oncology, 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
1-[1-(2,5-dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13(24)23-11-10-16-15-6-4-5-7-18(15)22-20(16)21(23)17-12-14(25-2)8-9-19(17)26-3/h4-9,12,21-22H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYKVGSIMLMGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1C3=C(C=CC(=C3)OC)OC)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,5-Dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5232204.png)
![1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5232211.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5232223.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5232236.png)




![2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5232279.png)


![ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
![2,5-dimethoxy-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5232297.png)